![molecular formula C13H19NO2 B12598235 Ethyl 4-[2-(dimethylamino)ethyl]benzoate CAS No. 910044-15-4](/img/structure/B12598235.png)
Ethyl 4-[2-(dimethylamino)ethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(dimethylamino)ethyl]benzoate, also known as Ethyl 4-dimethylaminobenzoate, is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid and is commonly used in various industrial and scientific applications. This compound is known for its role as a photoinitiator in polymer chemistry and its use in the synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[2-(dimethylamino)ethyl]benzoate can be synthesized through the esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or methanol, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(dimethylamino)ethyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed
Major Products Formed
Oxidation: 4-(dimethylamino)benzoic acid.
Reduction: 4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Polymer Chemistry
Photoinitiator in UV-Curing Processes
Ethyl 4-(dimethylamino)benzoate is widely utilized as a photoinitiator in UV-curing systems. It plays a critical role in the polymerization of unsaturated prepolymers, making it essential for the formulation of coatings, inks, and adhesives that require UV light for curing. Its effectiveness as a photoinitiator allows for rapid curing processes, which are advantageous in industrial applications .
Cell Encapsulation Applications
In addition to its role in coatings and adhesives, this compound is employed in cell encapsulation technologies. It facilitates the formation of hydrogels that can encapsulate cells for various biomedical applications, including tissue engineering and regenerative medicine .
Pharmaceutical Applications
Dental Materials
Ethyl 4-(dimethylamino)benzoate is integral to the development of dental materials. It is used as an initiator for the spontaneous polymerization of aqueous acidic dental adhesive systems when activated by bases. This property enhances the performance and longevity of dental adhesives, making them more effective for restorative procedures . The compound's ability to form stable structures upon polymerization contributes to its use in root canal sealants and other dental restorative materials .
Antiulcer Properties
Research indicates that related compounds have been synthesized and evaluated for potential antiulcer properties. These compounds act as inhibitors of H+/K(+)-ATPase, which is crucial for gastric acid secretion. Ethyl 4-(dimethylamino)benzoate itself has not been directly linked to antiulcer activity but shares structural similarities with compounds that exhibit such properties .
Biological Research
Inhibition of Influenza Viruses
Benzoic acid derivatives, including ethyl 4-(dimethylamino)benzoate, have been studied for their antiviral properties, particularly against influenza viruses. The compound's structural features contribute to its potential efficacy as an antiviral agent .
Case Studies and Research Findings
Application Area | Description | Key Findings |
---|---|---|
Polymer Chemistry | Used as a photoinitiator in UV-curing processes | Enhances curing speed and efficiency |
Dental Materials | Initiates polymerization in dental adhesives | Improves adhesive performance |
Antiulcer Properties | Related compounds exhibit H+/K(+)-ATPase inhibition | Potential for new antiulcer agents |
Biological Research | Investigated for antiviral properties against influenza viruses | Structural similarity to effective agents |
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(dimethylamino)ethyl]benzoate primarily involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s ability to absorb UV light and generate free radicals makes it effective in various photochemical applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(dimethylamino)ethyl]benzoate
- Butyl 4-[2-(dimethylamino)ethyl]benzoate
- Tetracaine (2-(dimethylamino)ethyl 4-butylaminobenzoate)
Uniqueness
This compound is unique due to its specific ester group, which provides distinct solubility and reactivity properties compared to its methyl and butyl counterparts. Additionally, its effectiveness as a photoinitiator in UV-curable applications sets it apart from other similar compounds .
Biological Activity
Ethyl 4-[2-(dimethylamino)ethyl]benzoate, also known as Ethyl 4-(dimethylamino)benzoate, is a compound with significant biological activity. This article explores its pharmacological properties, including antimicrobial, antioxidant, and gastroprotective effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound is an aromatic ester characterized by the presence of a dimethylamino group that enhances its biological interactions. Its molecular formula is C12H17NO2, and it has a molecular weight of approximately 205.27 g/mol. The compound is known for its planar structure, which facilitates interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50-200 µg/mL, indicating a moderate level of effectiveness compared to standard antibiotics .
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
Pseudomonas aeruginosa | 200 |
Antioxidant Activity
The compound has also been studied for its antioxidant properties. In vitro assays demonstrated that this compound effectively scavenges free radicals, exhibiting a significant reduction in oxidative stress markers. The compound showed IC50 values of over 100 µg/mL in DPPH and FRAP assays, indicating its potential as an antioxidant agent .
Gastroprotective Effects
A notable study focused on the gastroprotective effects of this compound in a rat model of ethanol-induced gastric ulcers. The rats were divided into groups receiving various doses of the compound (5, 10, and 20 mg/kg), with results indicating a dose-dependent protective effect on the gastric mucosa. Histopathological analysis revealed reduced gastric lesions and improved mucus secretion in treated groups compared to controls .
Table 2: Gastroprotective Activity Results
Treatment Group | Dose (mg/kg) | Gastric Lesion Score (0-10) | Mucus Secretion (mmol/g) |
---|---|---|---|
Control | - | 8 | 0.5 |
Omeprazole | 20 | 3 | 1.5 |
Ethyl Compound | 5 | 6 | 0.8 |
Ethyl Compound | 10 | 4 | 1.2 |
Ethyl Compound | 20 | 2 | 1.8 |
The gastroprotective effect is attributed to several mechanisms:
- Antioxidant Activity : The compound enhances superoxide dismutase (SOD) levels, reducing oxidative damage.
- Mucosal Barrier Enhancement : Increased mucus production contributes to the protection of the gastric lining.
- Histological Improvements : Reduced edema and leukocyte infiltration were observed in treated rats, indicating an anti-inflammatory effect .
Toxicity Studies
Acute toxicity studies conducted on ICR mice showed no significant adverse effects at doses up to 1000 mg/kg body weight, suggesting a favorable safety profile for this compound .
Properties
CAS No. |
910044-15-4 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethyl]benzoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)12-7-5-11(6-8-12)9-10-14(2)3/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
IBNFIHSLSHMBKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.